molecular formula C14H11BrN2 B14059178 2-Benzyl-3-bromo-2H-indazole

2-Benzyl-3-bromo-2H-indazole

Cat. No.: B14059178
M. Wt: 287.15 g/mol
InChI Key: YTVLXDQTRVPTCN-UHFFFAOYSA-N
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Description

2-Benzyl-3-bromo-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a benzyl group at the second position and a bromine atom at the third position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-bromo-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. This method facilitates the formation of C-N and N-N bonds, resulting in the desired indazole structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-3-bromo-2H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the third position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Benzyl-3-bromo-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in cell proliferation and survival .

Comparison with Similar Compounds

    1H-Indazole: A tautomeric form of indazole with different substitution patterns.

    2H-Indazole: Another tautomeric form with distinct properties.

    3-Phenyl-2H-indazole: A similar compound with a phenyl group at the third position.

Uniqueness: 2-Benzyl-3-bromo-2H-indazole is unique due to the presence of both a benzyl group and a bromine atom, which confer specific chemical reactivity and biological activity. Its unique structure allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C14H11BrN2

Molecular Weight

287.15 g/mol

IUPAC Name

2-benzyl-3-bromoindazole

InChI

InChI=1S/C14H11BrN2/c15-14-12-8-4-5-9-13(12)16-17(14)10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

YTVLXDQTRVPTCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)Br

Origin of Product

United States

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